molecular formula C14H10ClFO3 B2630351 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid CAS No. 898135-66-5

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid

Cat. No.: B2630351
CAS No.: 898135-66-5
M. Wt: 280.68
InChI Key: FZIHIQSGPAOFJD-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid ( 898135-66-5) is a benzoic acid derivative of interest in chemical and pharmaceutical research . This compound features a molecular formula of C14H10ClFO3 and a molecular weight of 280.68 g/mol . Its structure consists of a 5-chlorobenzoic acid core substituted with a (4-fluorobenzyl)oxy group at the 2-position, a common scaffold in medicinal chemistry for developing pharmacologically active molecules . The compound is supplied as a solid and is characterized by high purity, making it a suitable building block for organic synthesis and a key intermediate in the exploration of novel therapeutic agents . As a reagent, it can be used in coupling reactions, esterification, and amidation, primarily through its carboxylic acid functional group, allowing for the creation of a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or personal use.

Properties

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIHIQSGPAOFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chlorosalicylic acid and 4-fluorobenzyl alcohol.

    Esterification: The 5-chlorosalicylic acid is esterified with 4-fluorobenzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols.

    Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid.

    Amidation: Reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohols.

    Esterification: Formation of esters.

    Amidation: Formation of amides.

Scientific Research Applications

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

    Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can modulate receptor-ligand interactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituent Modifications Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid -Cl (C5), -O-(4-F-benzyl) (C2) 296.68 Not reported Pharmaceutical intermediate
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride -Cl (C5), -O-(2-Cl-6-F-benzyl) (C2), -COCl 357.61 Not reported Precursor for acylated derivatives
4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid (3d) -Cl (C4), -NH-(4-MeO-phenyl) (C2) 277.72 204–208 SARS-CoV-2 antiviral research
5-Chloro-2-((4-chlorophenyl)amino)benzoic acid (3e) -Cl (C5), -NH-(4-Cl-phenyl) (C2) 282.71 227–230 Antiviral activity studies
5-Chloro-2-((6-methoxypyridin-3-yl)amino)benzoic acid (3g) -Cl (C5), -NH-(6-MeO-pyridin-3-yl) (C2) 278.69 182–186 Heterocyclic drug candidate

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzyloxy group in the parent compound provides moderate electron-withdrawing effects compared to the stronger electron-donating methoxy group in 3d and 3g , which may enhance solubility but reduce electrophilic reactivity .
  • Amino vs. Ether Linkages: Substitution of the benzyloxy group with an amino moiety (e.g., 3d, 3e) alters hydrogen-bonding capacity, as evidenced by higher melting points in these derivatives .

Key Findings :

  • The parent compound is synthesized via benzylation of a hydroxybenzoic acid precursor, a route shared with other benzyloxy-substituted analogues .
  • Derivatives like 175 require multi-step reactions involving formylation and hydrolysis, resulting in lower yields compared to direct benzylation .
  • Sulfonylation (e.g., 5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester) introduces bulkier substituents, which may complicate downstream functionalization .

Biological Activity

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with a chloro substituent at the 5-position and a 4-fluorobenzyl ether group. This specific arrangement contributes to its unique reactivity and biological interactions.

The biological activity of this compound is influenced by its ability to interact with various molecular targets. The presence of chlorine and fluorine enhances its binding affinity to specific enzymes and receptors, modulating biological pathways. The exact mechanisms are still being elucidated, but preliminary studies suggest that it may act through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It potentially interacts with receptors related to metabolic processes, impacting conditions such as diabetes and obesity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, which suggests potential applications in treating bacterial infections.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15 ± 1.550
Escherichia coli12 ± 1.050
Bacillus cereus18 ± 2.050

Anti-inflammatory Effects

In preclinical models, the compound has shown promise in reducing inflammation markers. A study involving lipopolysaccharide (LPS)-induced inflammation in mice revealed that administration of the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

  • Diabetic Retinopathy Model : In a study using streptozotocin-induced diabetic rats, treatment with this compound resulted in a significant reduction in retinal vascular leakage compared to untreated controls, suggesting potential therapeutic benefits for diabetic retinopathy .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that it was particularly effective against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics .

Research Applications

The compound is being explored for various applications in drug development:

  • Medicinal Chemistry : It serves as a building block for synthesizing derivatives with enhanced biological activity.
  • Bioconjugation : Its reactive groups allow for modification of biomolecules, facilitating studies on protein interactions and functions.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-2-[(4-fluorobenzyl)oxy]benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via nucleophilic aromatic substitution or esterification. For example, reacting 5-chloro-2-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purification typically involves recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Adjust stoichiometry of 4-fluorobenzyl bromide to minimize side products like di-alkylated derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • Primary Techniques :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorobenzyl and chloro-benzoic acid moieties). 19F^{19}F-NMR can resolve fluorine environments .
    • IR : Confirm ester/acid functional groups (e.g., C=O stretch ~1700 cm1^{-1}) .
  • Data Contradictions : Cross-validate using high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For ambiguous NOE or coupling constants, employ 2D NMR (e.g., COSY, HSQC) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Refer to safety data sheets (SDS) for structurally similar compounds (e.g., 5-amino-2-chloro-4-fluorobenzoic acid), which highlight risks of skin/eye irritation and respiratory sensitization .
  • Protocols : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation of fine powders. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and validated, particularly for resolving structural ambiguities?

Methodological Answer:

  • Data Collection : Grow single crystals via slow evaporation (e.g., ethanol/water). Use X-ray diffraction (Cu-Kα radiation) and SHELX software (SHELXL for refinement, SHELXS for structure solution) .
  • Validation : Check R-factors (<5%), residual electron density maps, and Hirshfeld surface analysis. Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) .

Q. What strategies can address low yields or impurities in the final product during scale-up synthesis?

Methodological Answer:

  • Impurity Identification : Use LC-MS or GC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis derivatives).
  • Process Adjustments :
    • Optimize reaction time/temperature (e.g., microwave-assisted synthesis for faster kinetics).
    • Introduce scavenger resins (e.g., to trap excess 4-fluorobenzyl bromide) .
    • Implement gradient crystallization or preparative HPLC for higher purity .

Q. How can computational methods predict the compound’s pharmacological activity, and what experimental assays validate these predictions?

Methodological Answer:

  • In Silico Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target receptors (e.g., COX-2 or 5-HT₃, based on structural analogs) .
    • Use QSAR models to correlate substituent effects (e.g., chloro/fluoro groups) with bioactivity .
  • Experimental Validation :
    • Conduct enzyme inhibition assays (e.g., fluorometric COX-2 assay) .
    • Compare IC₅₀ values with reference compounds (e.g., aspirin for COX inhibition) .

Q. What analytical approaches resolve discrepancies in solubility or stability data reported in literature?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method with HPLC quantification across pH buffers (1–13) and solvents (e.g., DMSO, PBS). Account for temperature effects via van’t Hoff analysis .
  • Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via UPLC. Identify degradation products (e.g., hydrolyzed benzoic acid derivatives) .

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